
iCRT-14-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
iCRT-14-d5 is a small molecule inhibitor that has garnered significant attention due to its potential therapeutic applications. It is a deuterated derivative of iCRT-14, which is known for its potent inhibition of the Wnt/β-catenin signaling pathway. The molecular formula of this compound is C21H12D5N3O2S, and it has a molecular weight of 380.47 .
Vorbereitungsmethoden
The synthesis of iCRT-14-d5 involves multiple steps, starting from the precursor iCRT-14. The preparation typically includes deuteration, which replaces hydrogen atoms with deuterium to enhance the compound’s stability and metabolic profile . The synthetic route involves the use of various reagents and catalysts under controlled conditions to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
iCRT-14-d5 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
iCRT-14-d5 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the Wnt/β-catenin signaling pathway and its role in various chemical processes.
Biology: It is used to investigate the biological functions of the Wnt/β-catenin pathway in cell proliferation, differentiation, and apoptosis.
Medicine: It has potential therapeutic applications in treating diseases such as cancer, where the Wnt/β-catenin pathway is dysregulated.
Industry: It is used in the development of new drugs and therapeutic agents targeting the Wnt/β-catenin pathway.
Wirkmechanismus
iCRT-14-d5 exerts its effects by inhibiting the Wnt/β-catenin signaling pathway. This pathway is crucial for regulating cell growth and differentiation. This compound binds to β-catenin, preventing its interaction with T-cell factor (TCF) and thereby inhibiting the transcription of Wnt target genes . This inhibition leads to decreased cell proliferation and increased apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
iCRT-14-d5 is unique due to its deuterated structure, which enhances its stability and metabolic profile compared to its non-deuterated counterpart, iCRT-14. Similar compounds include:
iCRT-14: A non-deuterated version with similar inhibitory effects on the Wnt/β-catenin pathway.
iCRT-3: Another inhibitor of the Wnt/β-catenin pathway, but with different potency and selectivity.
This compound stands out due to its improved pharmacokinetic properties, making it a more effective tool for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C21H17N3O2S |
|---|---|
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
(5Z)-5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-3-(2,3,4,5,6-pentadeuteriophenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C21H17N3O2S/c1-14-11-16(15(2)23(14)18-9-6-10-22-13-18)12-19-20(25)24(21(26)27-19)17-7-4-3-5-8-17/h3-13H,1-2H3/b19-12-/i3D,4D,5D,7D,8D |
InChI-Schlüssel |
NCSHZXNGQYSKLR-CNCXFELZSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C(=O)/C(=C/C3=C(N(C(=C3)C)C4=CN=CC=C4)C)/SC2=O)[2H])[2H] |
Kanonische SMILES |
CC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)N(C(=O)S3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


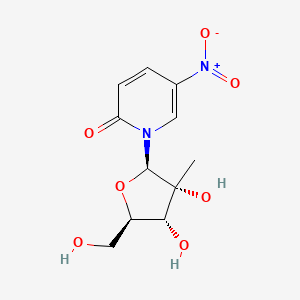

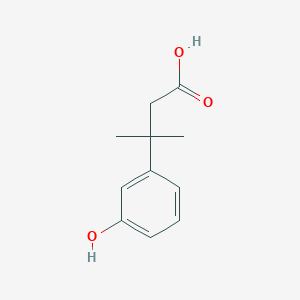
![Diethyl [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]propanedioic Acid Ester](/img/structure/B13433103.png)
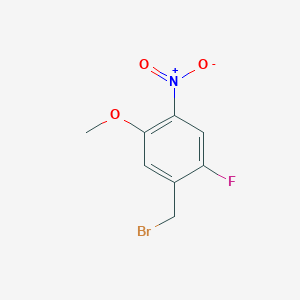
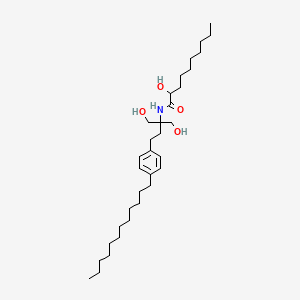
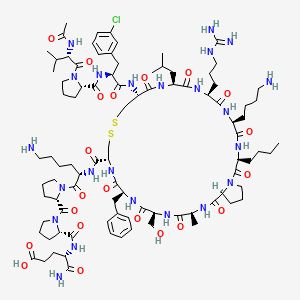

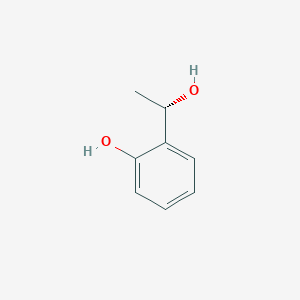
![ethyl (4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13433137.png)
amine](/img/structure/B13433139.png)

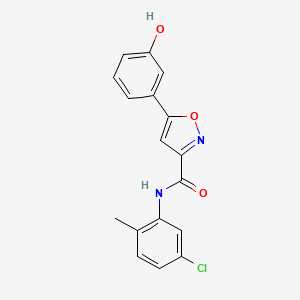
![6-[2-(4,6-Diamino-1,3,5-triazin-2-yl)cyclobutyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13433147.png)
